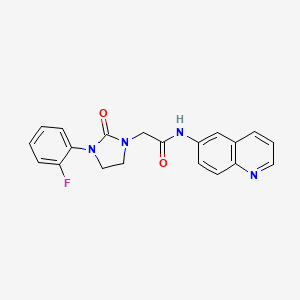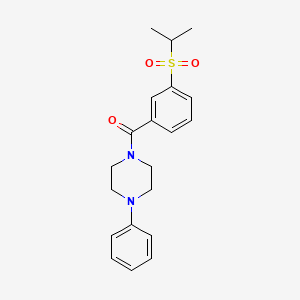![molecular formula C12H8Cl2N4S B2774897 7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-87-5](/img/structure/B2774897.png)
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is an organosulfur compound and a member of the triazolo[1,5-a]pyrimidine family. It has a wide range of applications in organic synthesis and in the field of medicinal chemistry. This compound has been studied for its potential use as an anti-inflammatory, anti-cancer, and antifungal agent. In addition, it has been used for its ability to inhibit enzymes involved in the synthesis of cholesterol.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
The molecular structure of similar compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family has been extensively studied for its potential biological activity through coordination compounds. Research has shown differences in crystal environments, indicating variations in molecular interactions and supramolecular architecture. For example, Canfora et al. (2010) reported on the crystal structures of a related compound in different solvates, highlighting the importance of hydrogen bonding and π-π stacking interactions in defining its structure (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Synthesis and Chemical Properties
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been an area of significant interest, focusing on creating novel compounds with potential antimicrobial activities. For instance, El-Agrody et al. (2001) developed new pyrimidine derivatives, emphasizing the versatility of this scaffold in synthesizing biologically active compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001). Additionally, research into efficient synthesis methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives revealed promising pathways for obtaining these compounds with high yields and potential anticonvulsant properties (Divate & Dhongade-Desai, 2014).
Biological Activities
The exploration of biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has highlighted their potential in medicinal chemistry. Studies have investigated these compounds for their ability to inhibit influenza virus RNA polymerase and potential antitumor, antiviral, and fungicidal activities. For example, Massari et al. (2017) identified compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold with promising abilities to inhibit influenza virus activities (Massari et al., 2017). Fizer, Slivka, and Lendel (2013) discussed a new method for obtaining derivatives with anticipated antitumor and antiviral activities, demonstrating the chemical versatility and potential pharmacological applications of these compounds (Fizer, Slivka, & Lendel, 2013).
Propriétés
IUPAC Name |
7-(2,4-dichlorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4S/c1-19-12-16-11-15-5-4-10(18(11)17-12)8-3-2-7(13)6-9(8)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLKILBOCJMLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

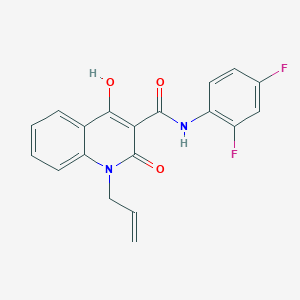
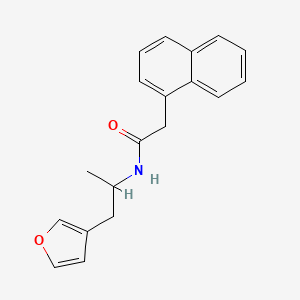
![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)
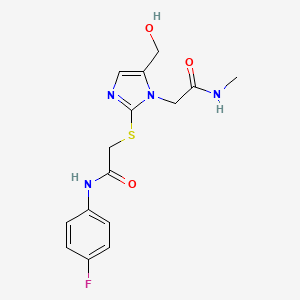
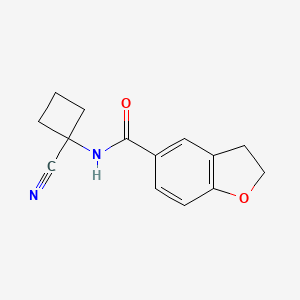
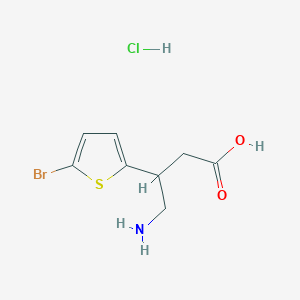
![(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2774824.png)
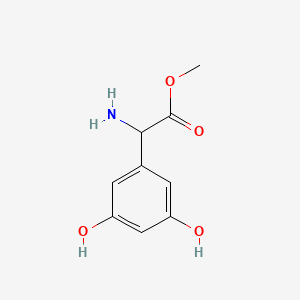
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2774826.png)

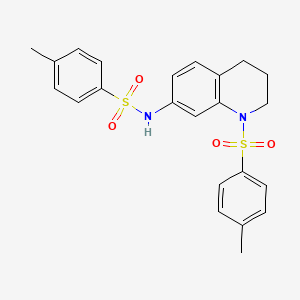
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2774834.png)
